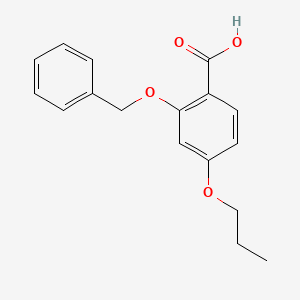

2-(Benzyloxy)-4-propoxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(Benzyloxy)benzoic acid” is a laboratory chemical with the molecular formula C14H12O3 . It is also known as “Salicylic acid benzyl ether” and has a molecular weight of 228.24 .

Synthesis Analysis

While specific synthesis methods for “2-(Benzyloxy)-4-propoxybenzoic acid” were not found, related compounds have been synthesized through various methods, including the Suzuki–Miyaura coupling and the benzilic acid rearrangement .Molecular Structure Analysis

The molecular structure of “2-(Benzyloxy)benzoic acid” consists of a benzoic acid group attached to a benzyl group through an oxygen atom .Physical And Chemical Properties Analysis

“2-(Benzyloxy)benzoic acid” is a powder with a melting point of 73-77 °C . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .Scientific Research Applications

Pharmaceutical Intermediate

2-(Benzyloxy)-4-propoxybenzoic acid: is utilized as an intermediate in pharmaceutical research. It plays a crucial role in the synthesis of various drug molecules, particularly those that require a benzyloxy moiety for their pharmacological activity .

Synthesis of Benzyl Ethers and Esters

This compound is instrumental in the preparation of benzyl ethers and esters. These derivatives are significant in organic chemistry for protecting groups during synthesis and can be used in the development of new medicinal compounds .

Peptide Synthesis

This compound finds its application in peptide synthesis, where it can be used to introduce benzyloxy-protected amino acids into peptide chains. This is particularly useful in synthesizing peptides with specific biological activities for therapeutic use.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Benzylic compounds are known to interact with various enzymes and receptors in the body

Mode of Action

Benzylic compounds are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which can affect its interaction with its targets .

Biochemical Pathways

For instance, they can participate in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of organoboron reagents, which can affect various downstream effects .

Result of Action

Benzylic compounds are known to cause various effects such as skin irritation, eye irritation, and respiratory irritation . These effects are likely due to the compound’s interaction with its targets and its involvement in various biochemical reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Benzyloxy)-4-propoxybenzoic acid. For instance, factors such as light, temperature, and humidity can affect the biosynthesis and stability of essential oils, which are complex mixtures of low molecular weight organic volatile compounds . Similarly, these factors may also affect the action of 2-(Benzyloxy)-4-propoxybenzoic acid.

properties

IUPAC Name |

2-phenylmethoxy-4-propoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-2-10-20-14-8-9-15(17(18)19)16(11-14)21-12-13-6-4-3-5-7-13/h3-9,11H,2,10,12H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITOIQHPSDKKREF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)C(=O)O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-4-propoxybenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-aminoethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1370937.png)

![5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B1370941.png)

![N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide](/img/structure/B1370942.png)